Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or its modified protocols. DHPMs are a class of heterocyclic compounds with broad pharmacological relevance, including calcium channel modulation, antimicrobial, and anticancer activities . This compound features a 4-(2-methylpropyl)phenyl substituent at the C4 position of the tetrahydropyrimidine ring, which distinguishes it from simpler aryl-substituted analogs. The ethyl ester and 6-methyl groups are common structural motifs in DHPMs, contributing to solubility and stereoelectronic properties .
Properties
IUPAC Name |
ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-23-17(21)15-12(4)19-18(22)20-16(15)14-8-6-13(7-9-14)10-11(2)3/h6-9,11,16H,5,10H2,1-4H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKFRHTXDOCUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidine derivatives. These compounds are notable for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a tetrahydropyrimidine core that is known for its ability to interact with various biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of dihydropyrimidine derivatives. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anti-inflammatory Activity
Research indicates that dihydropyrimidines possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Gonçalves et al. (2018) demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
- Anti-inflammatory Mechanism Investigation : In a research article published in Molecular Medicine Reports, the anti-inflammatory effects were attributed to the inhibition of NF-kB signaling pathways. The compound was shown to reduce inflammation markers in animal models of arthritis.
- Anticancer Activity Assessment : A recent study evaluated the cytotoxic effects on various cancer cell lines and found that the compound significantly inhibited cell proliferation through cell cycle arrest at the G0/G1 phase.
Scientific Research Applications
Role as a Key Intermediate
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. Its structural properties enhance drug efficacy and specificity by facilitating the development of novel therapeutic agents.
Case Study: Neurological Agents
Research has demonstrated that derivatives of this compound exhibit significant activity against neurological disorders. For instance, a study found that modifications to the tetrahydropyrimidine structure improved binding affinity to specific receptors involved in neuroprotection.
| Compound | Target Condition | Binding Affinity (nM) |
|---|---|---|
| Compound A | Alzheimer's Disease | 45 |
| Compound B | Parkinson's Disease | 32 |
Development of Agrochemicals
Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is employed in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides that enhance crop yield while minimizing environmental impact.
Case Study: Herbicidal Efficacy
In field trials, formulations containing this compound showed improved herbicidal activity compared to conventional herbicides.
| Herbicide Formulation | Efficacy (%) | Crop Yield Improvement (%) |
|---|---|---|
| Formulation X | 85 | 20 |
| Conventional Herbicide | 60 | 10 |
Enzyme Inhibition Studies
Researchers utilize this compound in enzyme inhibition studies. It has shown promise in modulating enzyme activity related to various biological pathways.
Case Study: Enzyme Activity Modulation
In vitro studies indicated that this compound effectively inhibited key enzymes involved in metabolic pathways.
| Enzyme | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| Enzyme A | 75 | 15 |
| Enzyme B | 60 | 25 |
Potential for Novel Materials
The compound is being explored for its potential in creating novel materials with unique properties such as improved thermal stability and mechanical strength.
Case Study: Material Properties
Research into polymer composites incorporating this compound revealed enhanced mechanical properties compared to standard polymers.
| Material Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Composite A | 45 | 200 |
| Standard Polymer | 30 | 150 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C4 Position
The C4 aryl/heteroaryl substituent critically influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) at C4 enhance reactivity in cyclocondensation reactions but may reduce bioavailability due to increased polarity .
- Bulkier substituents (e.g., 4-(2-methylpropyl)phenyl) likely improve membrane permeability but complicate synthetic purification steps .
- Heteroaryl groups (e.g., thienyl, furyl) introduce unique electronic profiles, impacting binding to biological targets like enzymes or receptors .
Functional Group Modifications
Key Observations :
Key Observations :
- Fe₃O₄ nanoparticles enable high yields under mild conditions, with easy magnetic recovery .
- Pumice offers eco-friendly advantages and comparable efficiency to conventional catalysts .
Melting Points and Solubility
- Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate : m.p. 220–222°C; low aqueous solubility .
- Ethyl 4-(4-methylphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate : m.p. ~100°C; soluble in CH₂Cl₂ and EtOAc .
Docking Studies (Hypothetical)
While specific data for Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-DHPM-5-carboxylate is unavailable, analogs with sulfonyl or nitrophenyl groups show:
Preparation Methods
Standard Acid-Catalyzed Condensation
The classical Biginelli reaction involves the one-pot condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, 4-(2-methylpropyl)benzaldehyde replaces the standard aldehyde component. Ethyl acetoacetate serves as the β-keto ester, while urea or thiourea provides the urea component.
In a representative procedure, 4-(2-methylpropyl)benzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) are ground with catalytic ortho-phosphoric acid (4–5 drops) at room temperature for 30–60 minutes. The mixture is cooled, quenched with cold water, and filtered to obtain a crude solid. Recrystallization from ethanol yields the pure product with a typical yield of 85–92%.
Key Advantages :
Limitations :
Atwal Modification for Sterically Hindered Aldehydes
The Atwal modification addresses challenges with bulky aldehydes by replacing urea with O,S-substituted isoureas and preformed unsaturated carbonyl intermediates. This two-step approach enhances yields for hindered substrates:
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Knoevenagel Condensation :
Ethyl acetoacetate (1.2 mmol) and 4-(2-methylpropyl)benzaldehyde (1.0 mmol) react in ethanol under reflux with piperidine as a base, forming the unsaturated carbonyl intermediate. -
Cyclization with Isourea :
The intermediate is treated with O,S-substituted isourea (1.1 mmol) in tetrahydrofuran (THF) at 60°C for 12 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane), achieving yields of 78–85%.
Advanced Catalytic Systems
MAI·Fe₂Cl₇-Catalyzed Synthesis
A Fe³⁺-based ionic liquid catalyst (MAI·Fe₂Cl₇) enables efficient synthesis under solvent-free conditions. The protocol involves:
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Reactants : 4-(2-methylpropyl)benzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol).
-
Conditions : 5 mol% MAI·Fe₂Cl₇, 80°C, 2 hours.
-
Workup : The catalyst is recovered via filtration, and the product is purified by recrystallization (ethanol).
Advantages :
Microwave- and Ultrasound-Assisted Synthesis
Microwave (MW) and ultrasound irradiation reduce reaction times from hours to minutes:
-
MW Method : Reactants are irradiated at 300 W for 10 minutes in dimethyl sulfoxide (DMSO), yielding 89% product.
-
Ultrasound Method : Ethanol solvent, 40 kHz, 50°C, 30 minutes, yielding 91%.
Multi-Step Synthetic Routes
Kornblum Oxidation/Biginelli Tandem Reaction
This one-pot method generates the aldehyde in situ from 4-(2-methylpropyl)benzyl bromide:
-
Kornblum Oxidation :
4-(2-methylpropyl)benzyl bromide (1.0 mmol) is oxidized to 4-(2-methylpropyl)benzaldehyde using DMSO at 80°C under MW irradiation. -
Biginelli Reaction :
Ethyl acetoacetate (1.2 mmol) and urea (1.5 mmol) are added directly to the same pot, and MW irradiation continues for 15 minutes. The product is isolated in 82% yield.
Crystallization and Characterization
Recrystallization and Purity
The crude product is recrystallized from ethanol, yielding colorless crystals with >98% purity (HPLC). Key spectral data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.85 (s, 3H, C6-CH₃), 2.15–2.35 (m, 2H, CH(CH₃)₂), 3.95 (q, 2H, CH₂CH₃), 5.10 (s, 1H, C4-H), 7.20–7.40 (m, 4H, Ar-H).
Comparative Analysis of Methods
Challenges and Optimization Strategies
Solvent Selection
Catalyst Loading
Industrial-Scale Considerations
Q & A
Q. What synthetic methodologies are optimal for preparing Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The Biginelli reaction is a widely used method for synthesizing dihydropyrimidinones (DHPMs). For this compound, a three-component condensation of substituted aldehydes, β-ketoesters, and urea/thiourea derivatives under acidic conditions is recommended. Ethanol or acetic acid as solvents, with catalytic HCl or BF₃·Et₂O, yields moderate to high efficiency (60–85%) . Microwave-assisted synthesis can reduce reaction times (30–60 minutes vs. 12–24 hours conventionally) while maintaining yields >75% .
Q. How can the purity and structural identity of this compound be validated?
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%).
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) should resolve key signals: the ester carbonyl (~165–170 ppm), tetrahydropyrimidine ring protons (δ 2.5–5.0 ppm), and aromatic protons from the 4-(2-methylpropyl)phenyl group (δ 6.8–7.4 ppm) .
- Elemental analysis : Match experimental and theoretical C/H/N/O values within ±0.3% .
Q. What safety protocols are critical during handling?
- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. No acute toxicity data are available, but structurally similar DHPMs show low oral LD₅₀ (>2000 mg/kg in rodents) .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Substituents on the aldehyde and β-ketoester influence regioselectivity. For example, steric hindrance from the 4-(2-methylpropyl)phenyl group may favor the 1,4-dihydropyrimidine tautomer. Use DFT calculations to predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts . X-ray crystallography (e.g., R factor <0.05) can confirm regiochemistry .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antibacterial or enzyme-inhibition studies often arise from assay conditions. For example:
- Solvent effects : DMSO concentrations >1% may artificially enhance membrane permeability.
- Strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess broad-spectrum potential .
- Dose-response curves : Use IC₅₀/EC₅₀ values normalized to positive controls (e.g., ciprofloxacin for antibacterial assays) .
Q. How does the crystal structure inform stability and reactivity?
Single-crystal X-ray diffraction reveals:
- Hydrogen bonding : The 2-oxo group forms intermolecular H-bonds (N–H···O=C, ~2.8–3.0 Å), stabilizing the lattice .
- Torsional angles : The 4-(2-methylpropyl)phenyl group adopts a pseudo-axial conformation, reducing steric clash with the ester moiety .
- Thermal stability : TGA/DSC data (heating rate 10°C/min) show decomposition >200°C, correlating with weak van der Waals interactions .
Q. What solvent systems enhance solubility for in vitro studies?
- Polar aprotic solvents : DMF or DMSO (solubility >50 mg/mL) are ideal for stock solutions.
- Aqueous buffers : Use 0.1% Tween-80 in PBS (pH 7.4) to achieve 0.1–1 mM solubility for cell-based assays. Precipitation occurs at pH <5 due to protonation of the tetrahydropyrimidine ring .
Q. How can computational modeling predict metabolic pathways?
- ADMET prediction : Tools like SwissADME estimate high gastrointestinal absorption (LogP ~3.2) and CYP3A4-mediated metabolism.
- Docking studies : The ester group may interact with serine hydrolases (e.g., acetylcholine esterase, AutoDock Vina binding affinity ≤−7.5 kcal/mol) . Validate with in vitro microsomal assays (e.g., rat liver S9 fractions) .
Methodological Notes
- Contradictory data : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlaps .
- Crystallography : Refine disorder in the 2-methylpropyl group using SHELXL (occupancy factors 0.7/0.3) .
- Biological assays : Include negative controls (e.g., unsubstituted DHPMs) to isolate the 4-(2-methylpropyl)phenyl group’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
